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Compound of Interest

Compound Name: Avanafil-13C-d3

Cat. No.: B10820087 Get Quote

An In-depth Technical Guide to the Synthesis and Purification of Avanafil-13C-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction
Avanafil is a highly selective and potent oral inhibitor of phosphodiesterase type 5 (PDE5), an

enzyme found primarily in the corpus cavernosum of the penis.[1] Its inhibitory action leads to

increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle

relaxation and increased blood flow, thereby treating erectile dysfunction.[1] Avanafil is

characterized by its rapid onset of action.[2]

Isotopically labeled compounds are critical tools in drug development, particularly for

pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.

Avanafil-13C-d3 is designed for use as an internal standard for the quantification of Avanafil in

biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry

(LC-MS). The stable isotope labels provide a distinct mass signature, allowing for precise

differentiation from the unlabeled drug without altering its chemical properties.

This guide provides a detailed methodology for the synthesis and purification of Avanafil-13C-
d3, based on established synthetic routes for Avanafil and general isotopic labeling techniques.

Synthesis of Avanafil-13C-d3
The synthesis of Avanafil-13C-d3 involves a multi-step process, beginning with the preparation

of a key isotopically labeled intermediate, 3-chloro-4-(methoxy-13C-d3)benzylamine. This
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intermediate is then incorporated into the Avanafil scaffold through a series of reactions

adapted from known manufacturing processes.[3]

Synthetic Workflow
The overall synthetic pathway is illustrated below. The strategy focuses on the early

introduction of the isotopic labels to maximize efficiency.

3-Chloro-4-hydroxybenzaldehyde

3-Chloro-4-(methoxy-13C-d3)benzaldehyde

  Step 1:
  Methylation

Iodomethane-13C-d3
(13CH3I)

3-Chloro-4-(methoxy-13C-d3)benzylamine

  Step 2:
  Reductive Amination Pyrimidine Core

(Intermediate A)

  Step 3:
  Condensation Oxidized Intermediate B

  Step 4:
  Oxidation Prolinol Adduct C

  Step 5:
  Substitution Carboxylic Acid D

  Step 6:
  Hydrolysis Avanafil-13C-d3

  Step 7:
  Amide Coupling
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Caption: Proposed synthetic workflow for Avanafil-13C-d3.

Experimental Protocols: Synthesis
Part A: Synthesis of Labeled Intermediate

Step 1: Synthesis of 3-chloro-4-(methoxy-13C-d3)benzaldehyde This step involves a

Williamson ether synthesis to introduce the labeled methyl group.

Materials: 3-chloro-4-hydroxybenzaldehyde, Iodomethane-13C-d3 (99 atom % 13C),

potassium carbonate (K₂CO₃), Acetone.

Procedure:

To a solution of 3-chloro-4-hydroxybenzaldehyde (1.0 eq) in dry acetone, add finely

ground potassium carbonate (1.5 eq).

Stir the suspension vigorously at room temperature for 30 minutes.

Add Iodomethane-13C-d3 (1.1 eq) dropwise to the mixture.
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Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring

completion by Thin Layer Chromatography (TLC).

After cooling to room temperature, filter the solid K₂CO₃ and wash with acetone.

Evaporate the filtrate under reduced pressure.

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous

sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) if necessary.

Step 2: Synthesis of 3-chloro-4-(methoxy-13C-d3)benzylamine This step converts the aldehyde

to the primary amine via reductive amination.

Materials: 3-chloro-4-(methoxy-13C-d3)benzaldehyde, ammonium acetate, sodium

cyanoborohydride (NaBH₃CN), Methanol.

Procedure:

Dissolve the aldehyde from Step 1 (1.0 eq) and a large excess of ammonium acetate

(approx. 10 eq) in methanol.

Stir the solution at room temperature for 1 hour.

Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature does not

exceed 30°C.

Continue stirring at room temperature for 12-18 hours.

Quench the reaction by carefully adding 2M HCl until the solution is acidic (pH ~2).

Evaporate the methanol under reduced pressure.

Basify the aqueous residue with 4M NaOH to pH >10 and extract with dichloromethane

(DCM).
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Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the target

benzylamine, which can be used in the next step without further purification.

Part B: Final Assembly

The subsequent steps are adapted from a known synthetic route for Avanafil.

Step 3: Condensation with Pyrimidine Core

Procedure: React ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (1.0 eq) with 3-

chloro-4-(methoxy-13C-d3)benzylamine (1.1 eq) from Step 2 in a suitable solvent like

ethanol with a base (e.g., triethylamine) at reflux to form ethyl 4-[(3-chloro-4-(methoxy-13C-

d3)benzyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate.

Step 4: Oxidation

Procedure: Dissolve the product from Step 3 in DCM and cool to 0°C. Add meta-

chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq) portion-wise. Stir the reaction at room

temperature until the starting material is consumed. The methylsulfanyl group is oxidized to

the more reactive methylsulfonyl group.

Step 5: Substitution with L-Prolinol

Procedure: React the methylsulfonyl intermediate from Step 4 with (S)-2-

(hydroxymethyl)pyrrolidine (L-prolinol) (1.2 eq) in a polar aprotic solvent like tetrahydrofuran

(THF) or dimethylformamide (DMF) to yield the prolinol adduct.

Step 6: Saponification (Hydrolysis)

Procedure: Hydrolyze the ethyl ester of the prolinol adduct from Step 5 using an aqueous

solution of sodium hydroxide (NaOH) in a methanol/water mixture. Acidify the reaction

mixture after completion to precipitate the carboxylic acid, 4-[(3-chloro-4-(methoxy-13C-

d3)benzyl)amino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid.

Step 7: Final Amide Coupling
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Procedure: Couple the carboxylic acid from Step 6 with 2-(aminomethyl)pyrimidine (1.1 eq)

using standard peptide coupling reagents such as 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in DMF. Stir

at room temperature for 12-24 hours. Work-up involves aqueous extraction and

crystallization or direct purification.

Purification of Avanafil-13C-d3
The final crude product is purified to ≥98% purity using preparative reverse-phase high-

performance liquid chromatography (RP-HPLC).

Purification and Analysis Workflow
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Caption: Workflow for the purification and analysis of Avanafil-13C-d3.
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Experimental Protocol: Purification
Instrumentation: A preparative HPLC system equipped with a UV detector and fraction

collector.

Sample Preparation: Dissolve the crude Avanafil-13C-d3 in a minimal amount of a suitable

solvent, such as a mixture of methanol and water or DMSO. Filter the solution through a 0.45

µm filter before injection.

Chromatographic Conditions:

Column: C18, 10 µm particle size (preparative scale, e.g., 250 x 21.2 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: A linear gradient from 10% B to 80% B over 30-40 minutes is a typical starting

point.

Flow Rate: Appropriate for the column dimension (e.g., 15-25 mL/min).

Detection: UV at 239 nm.

Fraction Collection: Collect fractions based on the elution of the main product peak.

Post-Purification:

Analyze the collected fractions using analytical HPLC or UPLC-MS to determine purity.

Pool the fractions with the desired purity (e.g., >98%).

Remove the organic solvent (acetonitrile) under reduced pressure.

Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a

white solid.

Data Presentation
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Table 1: Synthesis Protocol Summary
Step

Reaction
Type

Key
Reagents

Solvent Temp (°C)
Typical
Yield

1

Williamson

Ether

Synthesis

3-chloro-4-

hydroxybenz

aldehyde,

¹³CH₃I,

K₂CO₃

Acetone 56 85-95%

2
Reductive

Amination

Aldehyde Int.,

NH₄OAc,

NaBH₃CN

Methanol 25 70-85%

3
Nucleophilic

Substitution

Benzylamine

Int.,

Pyrimidine

Core, Et₃N

Ethanol 78 80-90%

4 Oxidation

Intermediate

from Step 3,

m-CPBA

DCM 0-25 >90%

5
Nucleophilic

Substitution

Intermediate

from Step 4,

L-Prolinol

THF 65 75-85%

6
Saponificatio

n

Intermediate

from Step 5,

NaOH

MeOH/H₂O 50 >95%

7
Amide

Coupling

Carboxylic

Acid Int.,

EDCI, HOBT

DMF 25 60-75%

Table 2: Preparative HPLC Purification Parameters
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Parameter Value

Column C18, 250 x 21.2 mm, 10 µm

Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile

Flow Rate 20 mL/min

Gradient 10% to 80% B over 35 minutes

Detection Wavelength 239 nm

Injection Volume 1-5 mL (concentration dependent)

Column Temperature 35 °C

Table 3: Final Product Characterization
Parameter Specification Reference

Chemical Formula C₂₂[¹³C]H₂₃D₃ClN₇O₃ -

Exact Mass 488.19 (M+H)⁺: 489.20 -

Appearance White to off-white solid

Purity (HPLC) ≥ 98%

Isotopic Purity
≥ 99% deuterated forms (d₁-

d₃)
-

Retention Time (UPLC)
Approx. 5.4 min (analytical

scale)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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